3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine is a nitrogen-containing heterocyclic compound. This compound features a pyridine ring, an imidazo[1,2-a]pyrazine ring, and an amine group. Nitrogen-containing heterocycles are known for their significant roles in pharmaceuticals, organic materials, and bioactive molecules .
Vorbereitungsmethoden
The synthesis of 3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole rings with acyl (bromo)acetylenes, followed by the addition of propargylamine and intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide . Another approach involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to intramolecular heterocyclization .
Analyse Chemischer Reaktionen
3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is utilized in the production of pharmaceuticals and organic materials.
Wirkmechanismus
The mechanism of action of 3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. The compound’s structure allows it to bind to active sites of target molecules, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
3-(6-Aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine can be compared with other similar nitrogen-containing heterocycles:
Pyrrolopyrazine derivatives: These compounds also contain pyrrole and pyrazine rings and exhibit various biological activities.
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo ring structure and are known for their medicinal applications.
Pyridin-2-amine derivatives: These compounds have a pyridine ring and are used in various scientific research applications.
The uniqueness of this compound lies in its specific structure, which combines the properties of pyridine, imidazo[1,2-a]pyrazine, and amine groups, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
825630-60-2 |
---|---|
Molekularformel |
C12H12N6 |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
3-(6-aminopyridin-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine |
InChI |
InChI=1S/C12H12N6/c1-14-11-12-16-7-9(18(12)6-5-15-11)8-3-2-4-10(13)17-8/h2-7H,1H3,(H2,13,17)(H,14,15) |
InChI-Schlüssel |
WQCVOYBFXJULDJ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=NC=CN2C1=NC=C2C3=NC(=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.